2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide 2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide
Brand Name: Vulcanchem
CAS No.: 141018-26-0
VCID: VC0015257
InChI: InChI=1S/C13H14IN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18)/t5-,6+,7-,10+/m0/s1
SMILES:
Molecular Formula: C13H14IN5O5
Molecular Weight: 447.19 g/mol

2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide

CAS No.: 141018-26-0

Cat. No.: VC0015257

Molecular Formula: C13H14IN5O5

Molecular Weight: 447.19 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide - 141018-26-0

Specification

CAS No. 141018-26-0
Molecular Formula C13H14IN5O5
Molecular Weight 447.19 g/mol
IUPAC Name (3aR,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid
Standard InChI InChI=1S/C13H14IN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18)/t5-,6+,7-,10+/m0/s1
Standard InChI Key BPWZMRNNBQGXEV-HEZDBXPZSA-N
Isomeric SMILES CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C(N=C(N=C43)I)N)C
Canonical SMILES CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)I)N)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator